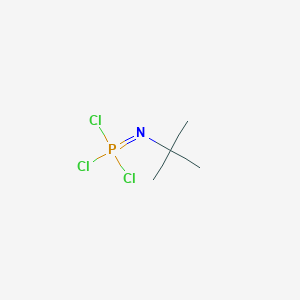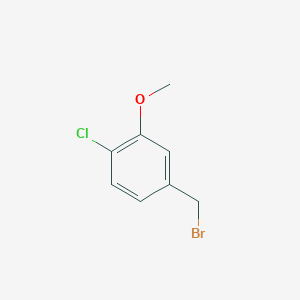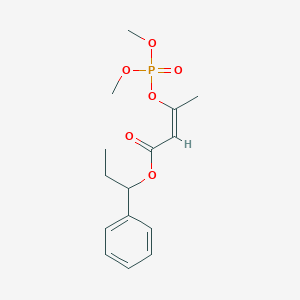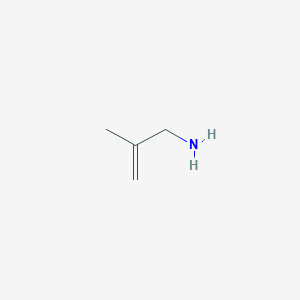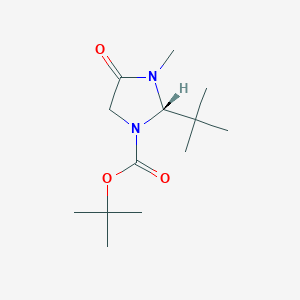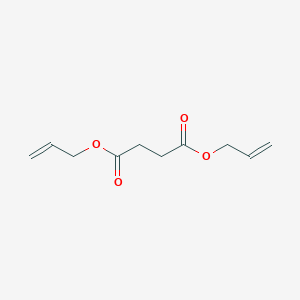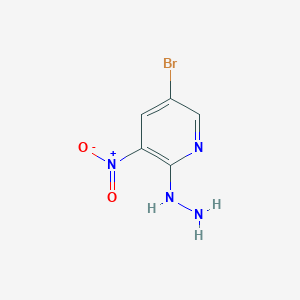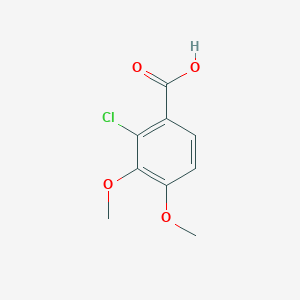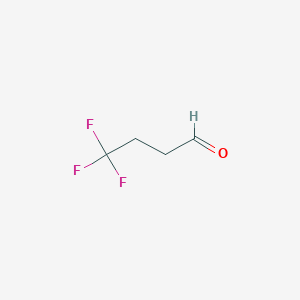
4,4,4-Trifluorobutanal
Overview
Description
4,4,4-Trifluorobutanal is an organic compound with the molecular formula C4H5F3O. It is a colorless liquid with a pungent odor and is known for its high reactivity due to the presence of the trifluoromethyl group. This compound is widely used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4,4-Trifluorobutanal can be synthesized through several methods. One common method involves the reaction of 4,4,4-trifluorobutanol with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions . Another method includes the use of trifluoroacetaldehyde and ethylene in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of 4,4,4-trifluorobutanol using environmentally friendly oxidizing agents. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluorobutanal undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 4,4,4-Trifluorobutanoic acid
Reduction: 4,4,4-Trifluorobutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4,4,4-Trifluorobutanal has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobutanal involves its reactivity with various biological molecules. The trifluoromethyl group enhances its electrophilicity, making it a potent inhibitor of certain enzymes by forming covalent bonds with active site residues . This property is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
- 4,4,4-Trifluorobutanol
- 4,4,4-Trifluorobutanoic acid
- 3,3,3-Trifluoropropanal
Comparison: 4,4,4-Trifluorobutanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. The presence of the trifluoromethyl group in all these compounds enhances their stability and reactivity, making them valuable in various chemical syntheses .
Properties
IUPAC Name |
4,4,4-trifluorobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJCDNUXDWFVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380365 | |
| Record name | 4,4,4-trifluorobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406-87-1 | |
| Record name | 4,4,4-trifluorobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluorobutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4,4,4-Trifluorobutanal in chemical synthesis?
A1: this compound is a valuable intermediate in organic synthesis. One prominent application is its use in the hydroformylation reaction to produce aldehydes. [] Specifically, this compound can be synthesized with high selectivity from 3,3,3-trifluoropropene using a rhodium-based catalyst with Xantphos ligand. [] This reaction pathway highlights the potential of this compound as a building block for more complex fluorinated molecules.
Q2: How do atmospheric conditions affect the stability and reactivity of this compound?
A2: Theoretical studies have investigated the gas-phase reactions of this compound with hydroxyl radicals (OH) under atmospheric pressure and varying temperatures (250-400K). [] This research is crucial for understanding the compound's fate and potential impact on the environment. While specific results regarding stability and degradation pathways are not provided in the abstract, this study highlights the importance of considering environmental factors when working with this compound.
Q3: What are the innovative synthetic routes for producing this compound?
A3: Beyond traditional chemical synthesis, electrochemical methods offer a promising alternative for producing this compound. [] While details of the electrochemical process are not elaborated upon in the abstract, this research suggests a potentially more sustainable and environmentally friendly approach compared to conventional methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Acetylphenyl)methyl]cyclopentan-1-one](/img/structure/B105231.png)
